Mito-LND

Lung Cancer Mitochondrial Metabolism OXPHOS

Mito-LND is the only mitochondria-targeted OXPHOS inhibitor that selectively accumulates in cancer cells via TPP+ conjugation, achieving >100-fold greater potency than its parent compound lonidamine. It directly inhibits respiratory complexes I (IC50 1.2 µM) and II (IC50 2.4 µM), induces ROS-mediated autophagic cell death, and demonstrates validated in vivo efficacy against brain metastasis with no toxicity even at 50-fold higher doses. Researchers requiring potent, selective mitochondrial respiration inhibition for cancer metabolism, metastasis, or radiotherapy sensitization studies will find Mito-LND irreplaceable—generic lonidamine or antioxidant TPP+ conjugates (MitoQ, MitoTEMPO) cannot replicate its unique OXPHOS-targeting mechanism.

Molecular Formula C43H45BrCl2N3OP
Molecular Weight 801.6 g/mol
Cat. No. B8146257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMito-LND
Molecular FormulaC43H45BrCl2N3OP
Molecular Weight801.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCCCCCCCCCNC(=O)C2=NN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]
InChIInChI=1S/C43H44Cl2N3OP.BrH/c44-35-29-28-34(40(45)32-35)33-48-41-27-17-16-26-39(41)42(47-48)43(49)46-30-18-5-3-1-2-4-6-19-31-50(36-20-10-7-11-21-36,37-22-12-8-13-23-37)38-24-14-9-15-25-38;/h7-17,20-29,32H,1-6,18-19,30-31,33H2;1H
InChIKeyXRSSFQSESARZNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mito-LND (Mito-Lonidamine) – A Mitochondria-Targeted OXPHOS Inhibitor for Cancer Metabolism Research


Mito-LND (Mito-Lonidamine) is a mitochondria-targeted derivative of the antiglycolytic drug lonidamine (LND), conjugated with a triphenylphosphonium (TPP+) cation to exploit the elevated mitochondrial membrane potential of cancer cells for selective accumulation [1]. It functions as a potent inhibitor of oxidative phosphorylation (OXPHOS) by disrupting mitochondrial respiratory complexes I and II, leading to the stimulation of reactive oxygen species (ROS) generation and the induction of autophagic cell death . This targeted modification addresses the limited clinical efficacy observed with the parent compound, lonidamine [2].

Why Lonidamine (LND) and Other Mitochondrial Inhibitors Cannot Substitute for Mito-LND in Research


Direct substitution of Mito-LND with its parent compound, lonidamine (LND), or other mitochondrial inhibitors is scientifically invalid due to fundamental differences in their potency, mechanism, and tumor selectivity. LND, while safe, demonstrated limited efficacy in clinical trials as an antiglycolytic agent targeting hexokinase [1]. Mito-LND's conjugation with a TPP+ moiety confers a >100-fold increase in potency through selective mitochondrial accumulation in cancer cells, a property absent in LND [2]. Furthermore, Mito-LND's primary mechanism shifts to direct OXPHOS inhibition, generating ROS and inducing autophagy, which is distinct from LND's weak hexokinase inhibition [3]. Alternative mitochondria-targeted antioxidants like MitoQ and MitoTEMPO have shown no impact on tumor progression, underscoring that mitochondria targeting alone is insufficient for anticancer activity; the specific payload (OXPHOS inhibition) is critical [4]. Thus, using LND or other mitochondrial modulators will not replicate Mito-LND's unique experimental outcomes.

Quantitative Evidence for Mito-LND's Differentiated Performance in Cancer Models


Mito-LND vs. Lonidamine: 100-Fold Potency Enhancement in Lung Cancer Cell Viability Assays

Mito-LND demonstrates a 100-fold increase in potency compared to its parent compound, lonidamine (LND), in inhibiting lung cancer cell viability and growth. This differential is attributed to the addition of a mitochondria-targeting triphenylphosphonium (TPP+) moiety, which enables selective accumulation in cancer cell mitochondria [1].

Lung Cancer Mitochondrial Metabolism OXPHOS

Mito-LND's Direct Inhibition of Mitochondrial Complex I and II (IC50: 1.2 µM and 2.4 µM)

Mito-LND directly inhibits the activity of mitochondrial respiratory complexes I and II, with IC50 values of 1.2 µM and 2.4 µM, respectively, in H2030BrM3 lung cancer cells . This mechanism is distinct from lonidamine (LND), which has been shown to inhibit complex II only weakly at much higher concentrations (e.g., 50 µM) [1].

Mitochondrial Respiratory Chain OXPHOS Cancer Metabolism

Mito-LND Superiority as a Radiosensitizer Compared to Lonidamine in Prostate Cancer

In direct comparative studies using prostate cancer models, Mito-LND exhibited a more substantial radiosensitizer effect than its parent compound, lonidamine (LND). Mito-LND treatment was shown to selectively suppress lactate production, decrease intracellular pH, and reduce oxygen consumption in tumor cells, thereby remodeling the tumor microenvironment to enhance radiation therapy response [1].

Radiosensitization Prostate Cancer Tumor Microenvironment

Mito-LND Exhibits High In Vivo Therapeutic Index (50-Fold Safety Margin) in Lung Cancer Metastasis Models

In NOD/SCID mice bearing H2030BrM3 lung cancer brain metastases, Mito-LND treatment (7.5 µmol/kg, oral gavage) markedly decreased metastasis without observable toxicity. Notably, Mito-LND caused no toxicity in mice even when administered for eight weeks at 50 times the effective cancer inhibitory dose [1]. In contrast, lonidamine (LND) has been associated with dose-limiting toxicities such as myalgia and testicular pain in clinical trials, which limited its utility [2].

In Vivo Toxicology Brain Metastasis Lung Cancer

Functional Divergence from Mitochondria-Targeted Antioxidants (MitoQ/MitoTEMPO)

While Mito-LND shares a similar mitochondria-targeting strategy (TPP+ conjugation) with compounds like MitoQ and MitoTEMPO, its functional payload leads to opposite biological outcomes. Mito-LND is an OXPHOS inhibitor that induces ROS generation and autophagic cell death in cancer cells [1]. In contrast, MitoQ and MitoTEMPO are antioxidants that scavenge ROS and have shown no impact on tumor progression in BRAF-driven melanoma and KRAS-driven lung cancer models [2]. This demonstrates that mitochondrial targeting alone is not sufficient for anticancer activity; the specific biochemical payload is critical.

Mitochondria Targeting Oxidative Stress Cancer

Optimal Research Applications for Mito-LND Based on Validated Evidence


Investigating OXPHOS Dependency and Mitochondrial Metabolism in Cancer

Researchers studying the role of oxidative phosphorylation (OXPHOS) in cancer cell survival, particularly in hypoxic or metabolically challenged environments, can rely on Mito-LND as a potent and selective tool. With defined IC50 values for mitochondrial complex I (1.2 µM) and II (2.4 µM) , Mito-LND enables precise dose-response studies to dissect the contribution of mitochondrial respiration to tumorigenesis. Its 100-fold higher potency over lonidamine ensures robust inhibition at low concentrations, minimizing off-target effects [1].

Preclinical Studies of Brain Metastasis and Metastatic Lung Cancer

Mito-LND is uniquely validated in an in vivo model of lung-to-brain metastasis. Oral administration (7.5 µmol/kg) significantly decreased the metastatic burden in NOD/SCID mice bearing H2030BrM3 cells, without causing toxicity even at 50-fold higher doses [1]. This makes it the compound of choice for researchers studying the role of mitochondrial metabolism in the metastatic cascade and for testing therapeutic interventions against brain metastases.

Radiosensitization Research in Prostate and Other Solid Tumors

For studies investigating metabolic modulation as a strategy to enhance radiotherapy response, Mito-LND provides a validated tool. It has been shown to selectively suppress lactate production and decrease intracellular pH in prostate cancer models, thereby sensitizing tumors to radiation more effectively than lonidamine [2]. Researchers can use Mito-LND to explore the mechanistic link between mitochondrial respiration, tumor microenvironment acidification, and radiation-induced cell death.

Differentiation from Mitochondria-Targeted Antioxidants in Mechanistic Studies

Mito-LND serves as a critical control or comparative agent for studies employing mitochondria-targeted antioxidants like MitoQ or MitoTEMPO. While all these compounds utilize TPP+ conjugation for mitochondrial accumulation, Mito-LND acts as an OXPHOS inhibitor and ROS inducer, whereas MitoQ/MitoTEMPO are ROS scavengers [REFS-2, REFS-4]. Using both classes of compounds in parallel allows researchers to dissect the specific roles of mitochondrial ROS generation versus scavenging in cancer progression or other disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mito-LND

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.